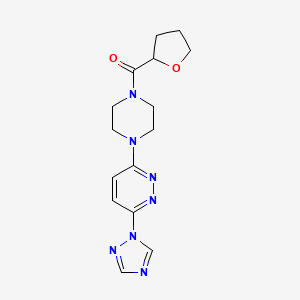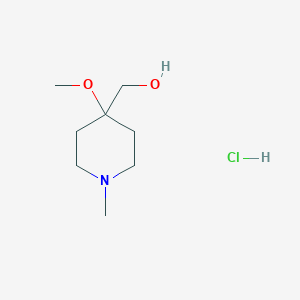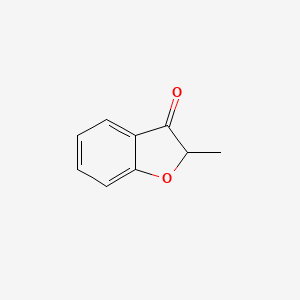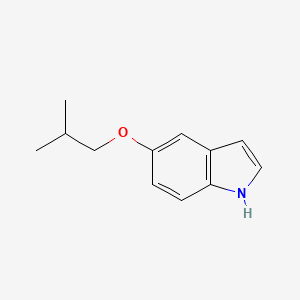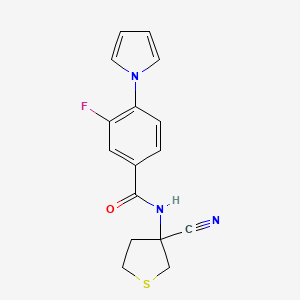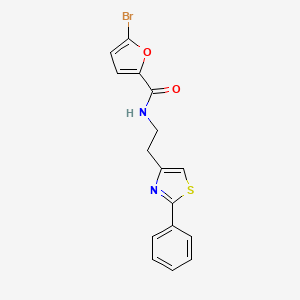![molecular formula C28H34N2O5 B2438834 3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951941-81-4](/img/structure/B2438834.png)
3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
カタログ番号 B2438834
CAS番号:
951941-81-4
分子量: 478.589
InChIキー: WYMUZIMPRJOSAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chromeno[8,7-e][1,3]oxazin-4(8H)-one group, in particular, would contribute to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Photodimerization and Thermal Behavior:
- A study by Kiskan & Yagcı (2007) discusses a new monomer that undergoes photodimerization and demonstrates thermal ring-opening reactions. This research indicates potential applications in materials science, particularly in the development of new polymers with unique thermal and optical properties.
Crystal Structure Analysis:
- Research by Tiouabi et al. (2020) focuses on the crystal structure of a similar compound. Such studies are crucial for understanding molecular interactions and can be relevant in fields like material science and pharmaceuticals.
Anti-Inflammatory Applications:
- Zhang et al. (2017) have investigated derivatives of this compound for their anti-inflammatory activities. Their study Zhang et al. (2017) suggests potential therapeutic applications, particularly in the development of new anti-inflammatory drugs.
Antimicrobial and Anti-Proliferative Activities:
- A study by Al-Wahaibi et al. (2021) elaborates on the synthesis and biological activities of compounds with a similar structure, highlighting their antimicrobial and anti-proliferative properties. This indicates potential applications in developing new antimicrobial agents and cancer therapies.
Structure-Property Relationship of Thermosets:
- Lin et al. (2009) conducted a study on benzoxazines with structures related to the compound . Their research Lin et al. (2009) provides insights into the structure-property relationships of resulting thermosets, which is valuable in materials engineering and polymer science.
Catalytic Applications:
- Lu et al. (2008) explored a copper complex bearing a TEMPO moiety for the aerobic oxidation of primary alcohols Lu et al. (2008). This study demonstrates the compound's potential role in catalysis, particularly in organic synthesis and industrial chemistry.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O5/c1-27(2)12-18(13-28(3,4)29-27)30-14-20-22(35-16-30)10-8-19-25(31)21(15-34-26(19)20)17-7-9-23(32-5)24(11-17)33-6/h7-11,15,18,29H,12-14,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUZIMPRJOSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


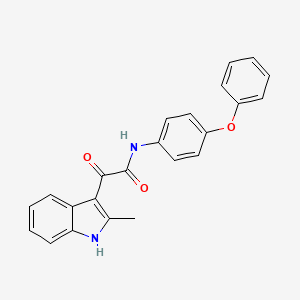
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
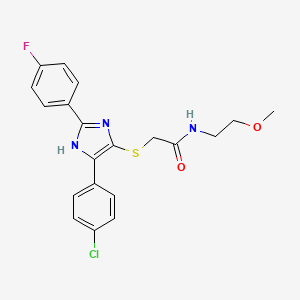
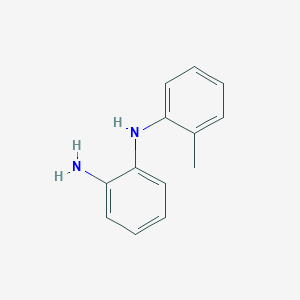
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2438763.png)
